trans-4-Nitrocinnamoyl chloride

描述

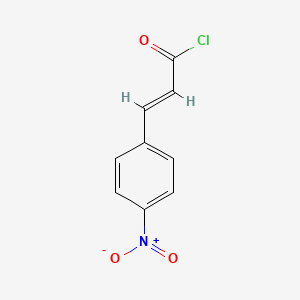

trans-4-Nitrocinnamoyl chloride: is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol . It is a derivative of cinnamic acid, where the carboxyl group is replaced by a chloride group and a nitro group is attached to the para position of the benzene ring. This compound is primarily used as a derivatization reagent in various analytical applications .

准备方法

Synthetic Routes and Reaction Conditions: trans-4-Nitrocinnamoyl chloride can be synthesized through the reaction of trans-4-nitrocinnamic acid with thionyl chloride or oxalyl chloride . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 40-60°C and a reaction time of 2-4 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar chlorination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization could be employed to enhance production efficiency .

化学反应分析

Types of Reactions: trans-4-Nitrocinnamoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides .

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form trans-4-nitrocinnamic acid .

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate temperatures (20-60°C) in solvents like dichloromethane or ethanol .

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in solvents like ethanol or methanol .

Major Products:

Amides: , esters , and thioesters from nucleophilic substitution.

trans-4-Aminocinnamoyl chloride: from reduction.

trans-4-Nitrocinnamic acid: from hydrolysis.

科学研究应用

Chemistry: trans-4-Nitrocinnamoyl chloride is widely used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of various compounds, including pharmaceuticals like perhexiline and its metabolites .

Biology and Medicine: In biological research, it is used to study enzyme kinetics and cytochrome P450 isoform selectivity by derivatizing metabolites for easier detection and quantification .

Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceutical intermediates and specialty chemicals .

作用机制

The primary mechanism of action of trans-4-nitrocinnamoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful for derivatization reactions. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound in various chemical reactions .

相似化合物的比较

Cinnamoyl chloride: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.

4-Nitrocinnamic acid: Contains a carboxyl group instead of a chloride group, making it less reactive towards nucleophiles.

trans-4-Aminocinnamoyl chloride: Contains an amino group instead of a nitro group, altering its reactivity and applications.

Uniqueness: trans-4-Nitrocinnamoyl chloride’s unique combination of a nitro group and an acyl chloride group makes it highly reactive and versatile for various derivatization and synthetic applications .

生物活性

trans-4-Nitrocinnamoyl chloride, with the chemical formula CHClNO and a molecular weight of approximately 201.7 g/mol, is an aromatic compound characterized by a nitro group and an acyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly as a potential antibacterial and antifungal agent. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate

- Reactivity : The acyl chloride group reacts readily with water, releasing hydrochloric acid, while the nitro group can pose explosion hazards under specific conditions.

While this compound does not exhibit a direct biological mechanism of action, it plays a critical role in derivatizing target molecules. This derivatization enhances the analysis of compounds in techniques such as High-Performance Liquid Chromatography (HPLC) by altering the target molecule's polarity and introducing chromophores for improved detection.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : It has been studied for its potential to inhibit bacterial growth.

- Antifungal Activity : The compound shows promise against various fungal pathogens.

- Enzyme Inhibition : Derivatives of this compound have been identified as inhibitors of specific enzymes linked to disease mechanisms.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits growth of bacteria |

| Antifungal | Effective against various fungal species |

| Enzyme Inhibition | Inhibits enzymes related to disease mechanisms |

Case Studies and Research Findings

- Antibacterial Studies : A study demonstrated that this compound derivatives exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Antifungal Efficacy : Research highlighted the compound's effectiveness against Candida species, showing inhibition of fungal growth at low concentrations. This suggests its potential as a therapeutic agent in treating fungal infections.

- Enzyme Inhibition : In vitro studies indicated that derivatives of this compound could inhibit specific proteases involved in cancer progression, marking it as a candidate for further development in oncology.

Safety and Handling

Due to its hazardous nature, safety precautions are essential when handling this compound:

- Irritant Properties : It is a known skin, eye, and respiratory irritant.

- Corrosive Reactions : Reacts with water to produce corrosive hydrochloric acid.

Table 2: Safety Precautions for Handling

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Irritant | Wear protective gloves |

| Eye Irritant | Use face protection |

| Respiratory Hazard | Work in a well-ventilated area |

属性

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPXNPWALFDXJD-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61921-33-3 | |

| Record name | trans-4-Nitrocinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。